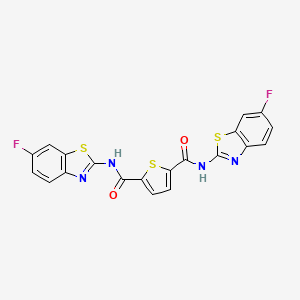

N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide

Description

N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is a thiophene-based dicarboxamide derivative functionalized with 6-fluoro-1,3-benzothiazole substituents. The fluorine atoms at the 6-position of the benzothiazole rings likely contribute to electron-withdrawing effects, influencing electronic properties and binding affinities.

Properties

IUPAC Name |

2-N,5-N-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F2N4O2S3/c21-9-1-3-11-15(7-9)30-19(23-11)25-17(27)13-5-6-14(29-13)18(28)26-20-24-12-4-2-10(22)8-16(12)31-20/h1-8H,(H,23,25,27)(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGBJRUXBVFUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F2N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole rings, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the benzothiazole moiety.

Medicine: Explored for its potential anti-tubercular activity.

Mechanism of Action

The mechanism of action of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzothiazole rings. These interactions can disrupt normal cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide with related compounds from the evidence:

Key Observations:

Core Heterocycle Differences :

- The target compound’s thiophene core contrasts with the pyrrole core in compound 1 , which showed selective binding to H2PO4− anions . Thiophene’s higher aromaticity and sulfur atom may alter electronic properties and anion selectivity.

- Compared to thiophene-2,5-dicarbohydrazide derivatives (), the carboxamide groups in the target compound may improve metabolic stability over hydrazide linkages .

Substituent Effects: The 6-fluoro-benzothiazole groups in the target compound differ from the 6-methylpyridine substituents in compound 1. Trifluoromethyl groups in ’s analogs may increase lipophilicity, whereas the target’s fluorine substituents balance polarity and electronic effects .

Pharmacological Potential: Dasatinib (), a thiazole-carboxamide, demonstrates anticancer activity via kinase inhibition. The target’s benzothiazole-thiophene scaffold may similarly target kinases or DNA-binding proteins . Thiophene-2,5-dicarbohydrazide derivatives () showed antiproliferative effects, suggesting the target’s carboxamide groups could be optimized for cytotoxicity .

Anion Binding and Computational Insights

Compound 1 (Molecules 2015) exhibited high selectivity for H2PO4− (ΔG = −23.0 kJ·mol⁻¹), attributed to complementary geometry and hydrogen-bonding interactions with pyridine and amide groups . B3LYP/6-31G(d,p) calculations aligned with experimental trends but underestimated acetate and phosphate binding . For the target compound:

- Computational modeling at higher theory levels (e.g., B3LYP-D3/def2-TZVP) could better account for fluorine’s polarization and sulfur’s van der Waals interactions.

Pharmacokinetic Considerations

- Solubility: The fluorine atoms in the target compound may improve aqueous solubility compared to non-fluorinated analogs like those in .

Biological Activity

N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide (CAS Number: 476644-05-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly in antibacterial and antifungal contexts.

- Molecular Formula : C20H10F2N4O2S3

- Molecular Weight : 472.51 g/mol

- Structure : The structure features a thiophene core with two benzothiazole moieties substituted with fluorine atoms, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway can include the formation of thiophene derivatives followed by the introduction of benzothiazole groups through condensation reactions.

Antibacterial Activity

Recent studies have reported that compounds structurally similar to this compound exhibit notable antibacterial properties. For example:

- A study tested various benzothiazole derivatives against a panel of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited varying degrees of antibacterial activity, with some derivatives showing MIC values as low as 16 µg/mL .

Antifungal Activity

In addition to antibacterial properties, this compound has shown potential antifungal activity. In vitro tests demonstrated effectiveness against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Cryptococcus neoformans | 128 |

These results suggest that the compound could be a candidate for further development as an antifungal agent .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers investigated the antimicrobial efficacy of this compound in combination with traditional antibiotics. The study found that the compound enhanced the activity of certain antibiotics against resistant strains of bacteria, indicating a synergistic effect that could be leveraged in therapeutic applications.

-

Mechanistic Studies :

- Mechanistic studies have indicated that the compound may exert its effects by disrupting bacterial cell wall synthesis and interfering with fungal cell membrane integrity. This dual mechanism could explain its broad-spectrum antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.